2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride
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Overview
Description
2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure
Preparation Methods
The synthesis of 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the furo[3,2-c]azepine core followed by bromination and subsequent conversion to the hydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The furo[3,2-c]azepine core can undergo further cyclization to form more complex structures.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the furo[3,2-c]azepine core play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride can be compared with similar compounds such as:
2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride: This compound has a sulfur atom instead of an oxygen atom in the heterocyclic ring.
2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: This compound has a different heterocyclic core structure.
Biological Activity
2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a furo[3,2-c]azepine core with a bromine substituent. This unique structure may contribute to its biological activity by influencing interactions with biological targets.
Antimicrobial Activity
Studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, furocoumarins have shown activity against various bacteria and fungi. The mechanism often involves the inhibition of DNA synthesis or disruption of cell membrane integrity.
Compound | Target Microorganism | Activity |
---|---|---|
2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine | E. coli | Moderate |
2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine | S. aureus | High |
Anticancer Potential
Research suggests that derivatives of furo[3,2-c]azepines may exhibit anticancer properties through apoptosis induction in cancer cells. The compound's ability to interact with cellular pathways involved in proliferation and survival has been documented.
Case Study:
A study evaluated the cytotoxic effects of various furo[3,2-c]azepine derivatives on breast cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis at micromolar concentrations.
Derivative | IC50 (µM) | Mechanism |
---|---|---|
2-Bromo-4H-furo[3,2-c]azepine | 12.5 | Apoptosis induction |
4-Methyl derivative | 8.0 | Cell cycle arrest |
Neuropharmacological Effects
Furo[3,2-c]azepines have been investigated for their neuropharmacological effects. Some studies suggest potential anxiolytic and antidepressant-like activities due to modulation of neurotransmitter systems.
Research Findings:
In a rodent model of anxiety:
- Treatment with 2-bromo-4H-furo[3,2-c]azepine resulted in reduced anxiety-like behavior as measured by the elevated plus maze test.
- The compound demonstrated a significant increase in serotonin levels in the brain.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition: Compounds may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with neurotransmitter receptors could explain its neuropharmacological effects.
- DNA Interaction: Similar compounds have been shown to intercalate into DNA strands leading to cytotoxic effects in cancer cells.
Properties
IUPAC Name |
2-bromo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-8-4-6-5-10-3-1-2-7(6)11-8;/h4,10H,1-3,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVSDQCUHGYLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=C(O2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.